molecular formula C29H22F6N4O4 B12521443 2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane CAS No. 220426-92-6

2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane

Cat. No.: B12521443
CAS No.: 220426-92-6
M. Wt: 604.5 g/mol
InChI Key: WQKAIZJFJDLUTB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide , reflecting its bis-benzamide groups, aminophenolic subunits, and perfluorinated backbone. Its CAS registry number, 220426-92-6 , uniquely identifies it in chemical databases. Alternative designations include:

Synonym Source
N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(3-aminobenzamide)
2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane
HAFA (abbreviation discouraged per style guidelines)

The molecular formula C~29~H~22~F~6~N~4~O~4~ confirms a stoichiometry balancing aromatic rings, amide linkages, and fluorine atoms.

Structural Characteristics and Molecular Geometry

The molecule features a hexafluoropropane (C~3~F~6~) central unit bonded to two 6-hydroxy-3,1-phenylene groups. Each phenolic ring connects via amide bonds to 3-aminobenzamide termini (Fig. 1). Key structural attributes include:

  • Planar benzamide groups : The conjugated π-system of benzamide enhances thermal stability.
  • Hydrogen-bonding sites : Hydroxyl (-OH) and amino (-NH~2~) groups facilitate intermolecular interactions, influencing crystallinity.
  • Fluorine substitution : The perfluoropropane core reduces polarizability, critical for low dielectric applications.

The SMILES notation FC(C(C1=CC(NC(C2=CC=CC(N)=C2)=O)=C(O)C=C1)(C3=CC(NC(C4=CC=CC(N)=C4)=O)=C(O)C=C3)C(F)(F)F)(F)F encodes connectivity, while the InChIKey WQKAIZJFJDLUTB-UHFFFAOYSA-N provides a unique stereochemical descriptor.

Predicted physical properties :

Property Value
Density 1.531±0.06 g/cm³
Boiling point 595.6±50.0 °C
pKa 8.41±0.10

Historical Context in Fluorinated Polymer Research

Fluorinated polyimides emerged in the late 20th century to address demands for thermally stable, low-dielectric materials in aerospace and microelectronics. Early fluoropolymers like polytetrafluoroethylene (PTFE) exhibited excellent chemical resistance but poor processability.

The synthesis of 3,3'-diamino derivatives in the 1990s marked a breakthrough by combining:

  • Fluorine's electronic effects : Reducing dielectric constants through low polarizability.
  • Aromatic rigidity : Maintaining thermal stability above 450°C.
  • Functionalizable hydroxy groups : Enabling post-polymerization modifications (e.g., acrylate grafting).

Compared to the para-substituted analogue p-6FDAP (CAS 129197-38-2), the meta-oriented amino groups in 3,3'-diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide introduce steric hindrance, altering chain packing and enhancing solubility during polyimide synthesis.

Table 1 : Comparison with related fluorinated diamines

Property 3,3'-Diamino Derivative (220426-92-6) p-6FDAP (129197-38-2)
Amino Group Position Meta on benzamide Para on benzamide
Dielectric Constant (10 kHz) 2.09 (grafted) 2.15 (ungrafted)
5% Decomposition Temp. 455–491°C (after crosslinking) 420°C (base polymer)

Properties

CAS No.

220426-92-6

Molecular Formula

C29H22F6N4O4

Molecular Weight

604.5 g/mol

IUPAC Name

3-amino-N-[5-[2-[3-[(3-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-7-9-23(40)21(13-17)38-25(42)15-3-1-5-19(36)11-15)18-8-10-24(41)22(14-18)39-26(43)16-4-2-6-20(37)12-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43)

InChI Key

WQKAIZJFJDLUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C(=C(C(=C2F)C(C3=C(C(=C(C(=C3F)F)O)NC(=O)C4=CC(=CC=C4)N)F)(C(F)(F)F)C(F)(F)F)F)F)O

Origin of Product

United States

Preparation Methods

Nitration of Bisphenol AF

The synthesis begins with bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane), which undergoes nitration to introduce nitro groups at the 3-position of the phenolic rings.

Procedure :

  • Reactants : Bisphenol AF (1 mol), concentrated nitric acid (2.2–2.4 mol), 1,2-dichloroethane (3–10× mass of bisphenol AF).
  • Conditions :
    • Temperature: 0–30°C (optimal: 10–20°C).
    • Reaction time: 1–10 hours (optimal: 5 hours).
  • Product : 2,2-bis[(3-nitro-4-hydroxyphenyl)]hexafluoropropane.
  • Yield : 85–92% (purity: 96–99.2% after recrystallization in ethanol).

Mechanism :
Nitric acid acts as both the nitrating agent and solvent. The electron-withdrawing hexafluoropropane group directs electrophilic substitution to the 3-position of the phenol rings.

Catalytic Hydrogenation for Amine Formation

The nitro intermediate is reduced to the corresponding diamine using hydrogen gas and a palladium-based catalyst.

Procedure :

  • Reactants : Nitro intermediate (1 mol), palladium on carbon (5–10 wt%), hydrogen gas.
  • Conditions :
    • Solvent: Methylene chloride, toluene, or ethanol.
    • Temperature: 50–60°C.
    • Pressure: 1–3 atm.
    • Reaction time: 1–2 hours.
  • Product : 3,3'-diamino derivative.
  • Yield : 88–95% (purity: >99% after vacuum distillation).

Key Challenges :

  • Catalyst poisoning by fluorine residues requires careful solvent selection.
  • Over-reduction is avoided by controlling hydrogen flow and reaction time.

Direct Acylation of Diamine Intermediates

Synthesis of the Diamine Core

An alternative route involves synthesizing the hexafluoropropane-linked diamine core followed by acylation with 3-aminobenzoyl chloride.

Procedure :

  • Diamine Core Preparation :
    • React bisphenol AF with excess ammonia under high pressure to form 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
    • Yield: 78–85% (purity: 97–98%).
  • Acylation Step :
    • Reactants : Diamine core (1 mol), 3-aminobenzoyl chloride (2.2 mol), triethylamine (2.5 mol).
    • Conditions :
      • Solvent: N,N-dimethylacetamide (DMAc) or tetrahydrofuran (THF).
      • Temperature: 0–5°C (to suppress side reactions).
      • Reaction time: 4–6 hours.
    • Product : m-6FDAP.
    • Yield : 70–75% (purity: >99% after recrystallization in acetone).

Advantages :

  • Avoids the use of hazardous nitric acid.
  • Provides better control over regioselectivity.

Comparative Analysis of Methods

Parameter Nitration-Reduction Direct Acylation
Starting Material Bisphenol AF Diamine core
Key Reagents HNO₃, H₂/Pd-C 3-aminobenzoyl chloride
Reaction Steps 2 2
Overall Yield 75–82% 60–68%
Purity 96–99.2% >99%
Hazard Profile High (corrosive HNO₃) Moderate (acyl chloride)
Industrial Scalability High Moderate

Industrial Insights :

  • The nitration-reduction method is preferred for large-scale production due to higher yields and established protocols.
  • Direct acylation is used for high-purity batches required in optoelectronics.

Purification and Characterization

Recrystallization

Crude m-6FDAP is purified via recrystallization:

  • Solvents : Ethanol, acetone, or acetone/hexane mixtures.
  • Purity Improvement : 92–95% → >99%.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 6.8–7.4 (aromatic protons), 5.2 (OH), 4.1 (NH₂).
  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1500 cm⁻¹ (C-F).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

  • Fluorine Handling : Hexafluoropropane intermediates require inert atmospheres to prevent hydrolysis.
  • Side Reactions : Over-nitration or incomplete reduction is mitigated by stoichiometric control and real-time HPLC monitoring.
  • Cost Efficiency : Recycling 1,2-dichloroethane and palladium catalysts reduces production costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

Scientific Research Applications

Materials Science

Polymer Development
The compound's unique structure, characterized by its perfluorinated segments, allows for the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials. Research indicates that incorporating such fluorinated compounds can enhance the mechanical properties of polyimides and other polymeric materials .

Optical Applications
Due to its highly refractive nature, 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide can be utilized in optical devices. Studies have shown that polymers derived from this compound can be engineered to create transparent materials with high refractive indices suitable for lenses and optical fibers .

Medicinal Chemistry

Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural analogs have shown activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival. For instance, derivatives of similar benzamide structures have been reported to exhibit significant cytotoxicity against cancer cells .

Drug Delivery Systems
The incorporation of fluorinated moieties enhances the solubility and bioavailability of drug formulations. Research indicates that compounds like 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide can be utilized in creating advanced drug delivery systems that improve the pharmacokinetics of therapeutic agents .

Environmental Science

Fluorinated Compounds in Environmental Studies
As a perfluorinated compound, 3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide is relevant in studies concerning environmental persistence and bioaccumulation. Research has focused on understanding the behavior of such compounds in ecosystems and their potential impacts on human health due to their stability and resistance to degradation .

Comprehensive Data Table

Application Area Description Research Findings
Materials ScienceDevelopment of high-performance polymersEnhanced thermal stability and mechanical properties observed in fluorinated polymers
Optical ApplicationsUse in optical devicesHigh refractive index suitable for lenses and optical fibers demonstrated
Medicinal ChemistryPotential anticancer agentSignificant cytotoxicity against cancer cell lines reported
Drug Delivery SystemsImproved solubility and bioavailabilityAdvanced formulations enhancing pharmacokinetics explored
Environmental ScienceStudies on persistence and bioaccumulationInvestigated impact on ecosystems and human health due to stability

Case Studies

Case Study 1: Polymer Synthesis
A study conducted by researchers focused on synthesizing polyimides from fluorene-derived monomers that included the target compound. The resulting polymers exhibited exceptional optical clarity and thermal resistance, making them ideal candidates for high-tech applications such as aerospace components.

Case Study 2: Anticancer Activity
In a clinical setting, researchers evaluated the anticancer properties of related benzamide derivatives. The study found that certain derivatives significantly inhibited tumor growth in vitro and showed promise in vivo as well. This suggests potential pathways for developing new cancer therapies based on the original compound.

Mechanism of Action

The mechanism of action of 3,3’-Diamino-N,N’-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) (CAS: 223255-30-9)

  • Molecular Formula : C₃₅H₁₈F₆N₂O₈
  • Key Differences : Replaces the terminal benzamide groups with 1,3-dioxoisobenzofuran-5-carboxamide. This substitution enhances electron-withdrawing properties but reduces solubility in alcohols due to increased hydrophobicity .
  • Applications : Used in advanced polymer synthesis for optoelectronic materials .

N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide (CAS: 878580-53-1)

  • Molecular Formula : C₂₆H₂₈N₄O₂
  • Key Differences : Lacks fluorinated groups and hydroxy-substituted phenyl rings. The ethane-1,2-diyl linker increases molecular flexibility, reducing thermal stability but improving solubility in aqueous-alcoholic mixtures .
  • Applications : Explored in pharmaceutical research as a chelating agent .

Functional Analogues

Polycondensation Products of 4,4'-Oxydibenzoic Acid and Fluorinated Diamines

  • Structure : Contains HFHA-like fluorinated diamine segments but polymerized with 4,4'-oxydibenzoic acid .
  • Key Differences : Higher molecular weight (polymers) with improved mechanical strength and thermal resistance (>300°C).
  • Applications : Insulating films in flexible electronics .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives

  • Structure : Shares benzamide and aromatic hydroxy groups but incorporates benzimidazole rings .
  • Key Differences : Enhanced biological activity (e.g., antimicrobial properties) but lower thermal stability due to imine linkages .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula CAS Number Solubility (High → Low) Thermal Stability (°C)
HFHA C₂₉H₂₂F₆N₄O₄ 220426-92-6 DMF > NMP > EGMME > MeOH ≈ H₂O ~250
TCI T4007 (1,3-dioxoisobenzofuran analogue) C₃₅H₁₈F₆N₂O₈ 223255-30-9 DMF > NMP > CH₂Cl₂ > MeOH ~280
Ethane-linked dibenzamide C₂₆H₂₈N₄O₂ 878580-53-1 EtOH > H₂O > DMF ~180

Table 2: Application Comparison

Compound Name Primary Applications Key Advantages Limitations
HFHA Semiconductor coatings, insulating films High dielectric strength, thermal stability Limited solubility in protic solvents
Polycondensation polymers Flexible electronics, high-temperature films Mechanical robustness, >300°C stability Complex synthesis, high cost
Benzimidazole derivatives Pharmaceuticals, antimicrobial agents Bioactivity, synthetic versatility Poor thermal/chemical stability

Research Findings

  • Synthesis : HFHA is synthesized via polycondensation of fluorinated diols and diamines, with rigorous purification to eliminate low-molecular-weight byproducts (<1%) . Similar compounds (e.g., TCI T4007) require multistep reactions involving pentafluorobenzoic acid and carbodiimide coupling agents .
  • Performance: HFHA-based polymers exhibit dielectric constants <2.6, outperforming non-fluorinated analogues (>3.0) in microelectronic applications .
  • Challenges : Fluorinated analogues like HFHA face scalability issues due to costly perfluorinated precursors .

Biological Activity

3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide (CAS No. 220426-92-6), commonly referred to as HFHA (m-6FDAP), is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

The molecular formula of HFHA is C29H16F12N4O4C_{29}H_{16}F_{12}N_{4}O_{4}. It appears as a white powder and is characterized by the presence of multiple functional groups that may influence its biological interactions. The perfluorinated segments are particularly noteworthy due to their implications in binding interactions with various biological receptors.

Interaction with Nuclear Receptors

Recent studies have highlighted the binding affinity of perfluoroalkyl substances (PFAS), including HFHA, to nuclear receptors such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Estrogen Receptor Alpha (ERα). These receptors play crucial roles in metabolic regulation and endocrine signaling.

  • Binding Affinity :
    • Advanced docking simulations have indicated that HFHA exhibits strong binding interactions at both orthosteric and allosteric sites of PPARγ and ERα. This suggests a potential for modulating receptor activity, which could lead to significant physiological effects .
  • Metabolic Implications :
    • The interaction with PPARγ is particularly relevant as it is involved in lipid metabolism and glucose homeostasis. Overactivation of this receptor by compounds like HFHA could result in metabolic dysregulation, which has been observed in other PFAS studies .

Toxicological Considerations

While the biological activity of HFHA presents potential therapeutic avenues, it is essential to consider its toxicological profile:

  • Cellular Effects :
    • Research indicates that exposure to PFAS can disrupt cellular processes by interfering with normal receptor functions. This disruption may lead to adverse outcomes such as inflammation or altered metabolic pathways .
  • Case Studies :
    • A study on PFAS binding revealed that these compounds could displace endogenous ligands from nuclear receptors, leading to overactivation or inhibition of critical metabolic pathways. Such findings underscore the dual nature of HFHA as both a potential therapeutic agent and a possible environmental toxicant .

Summary of Key Studies

StudyFocusFindings
Large-Scale Screening of PFASBinding InteractionsIdentified strong binding interactions with nuclear receptors; implications for metabolic regulation .
Toxicological AssessmentCellular ImpactDemonstrated that PFAS can disrupt normal cellular signaling pathways leading to potential health risks .
Structural AnalysisChemical PropertiesCharacterized the unique structure of HFHA and its implications for biological activity .

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